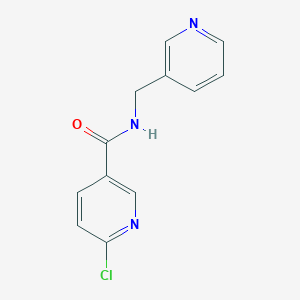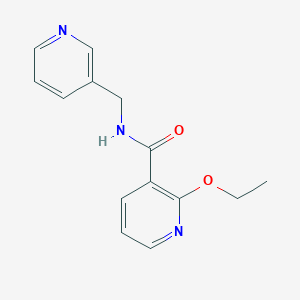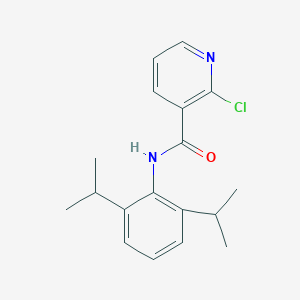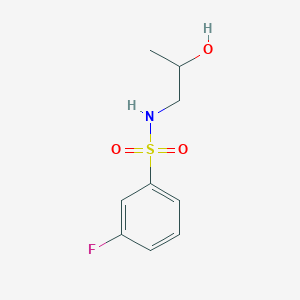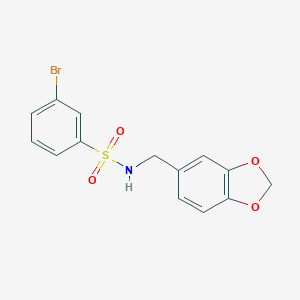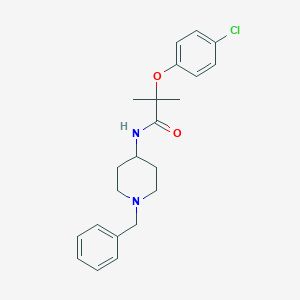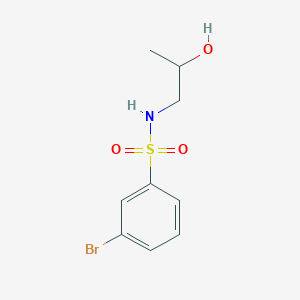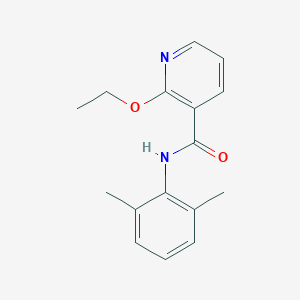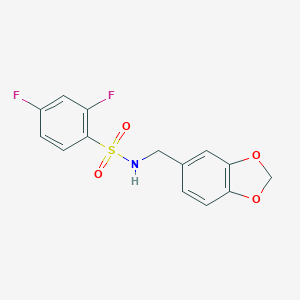![molecular formula C14H12N2O3S B263013 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide, also known as NSC-743380, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide derivatives and has been studied for its potential use in treating various diseases.
科学研究应用
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. In neurological disorder research, this compound has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
作用机制
The exact mechanism of action of 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and regulation. It has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells and organisms. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, it has been studied for its potential neuroprotective effects.
实验室实验的优点和局限性
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential use in treating various diseases. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide, including:
1. Further studies on its mechanism of action and potential targets in cells and organisms.
2. Studies on its potential use in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders.
3. Studies on its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in the body.
4. Studies on its potential toxicity and safety in humans.
5. Studies on its potential use in other disease areas, such as infectious diseases and metabolic disorders.
Conclusion:
This compound is a chemical compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its synthesis method is relatively simple, and it has been studied for its potential use in treating various diseases. Further research is needed to fully understand its mechanism of action and potential targets, as well as its pharmacokinetics, toxicity, and safety in humans.
合成方法
The synthesis of 4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 2-(hydroxymethyl)aniline in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization. The yield of this compound is typically around 50-60%.
属性
分子式 |
C14H12N2O3S |
|---|---|
分子量 |
288.32 g/mol |
IUPAC 名称 |
4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O3S/c15-9-11-5-7-13(8-6-11)20(18,19)16-14-4-2-1-3-12(14)10-17/h1-8,16-17H,10H2 |
InChI 键 |
LBUREJCCJVWDSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=CC=C(C=C2)C#N |
规范 SMILES |
C1=CC=C(C(=C1)CO)NS(=O)(=O)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



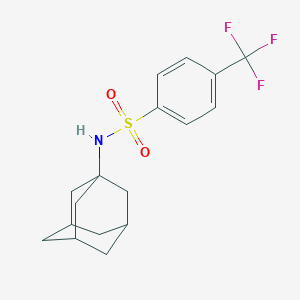
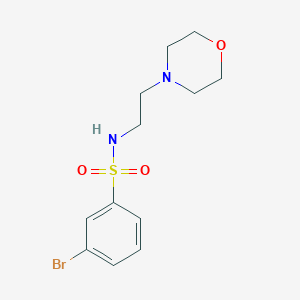
![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)
![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)
